molecular formula C14H21N5O B12227125 1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea

1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea

Cat. No.: B12227125
M. Wt: 275.35 g/mol
InChI Key: HRQULPGSXNQPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a pyrazinyl group, and an azetidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea typically involves the reaction of cyclohexyl isocyanate with 1-(pyrazin-2-yl)azetidine-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-pyrazin-2-ylurea: A structurally similar compound with a pyrazinyl group but lacking the azetidinyl group.

    1-Cyclohexyl-3-[4-(2-(6-methylpyrazin-2-yl)carbonyl)aminoethyl]phenylsulphonylurea: Another related compound with additional functional groups.

Uniqueness

1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea stands out due to its unique combination of cyclohexyl, pyrazinyl, and azetidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

1-cyclohexyl-3-(1-pyrazin-2-ylazetidin-3-yl)urea

InChI

InChI=1S/C14H21N5O/c20-14(17-11-4-2-1-3-5-11)18-12-9-19(10-12)13-8-15-6-7-16-13/h6-8,11-12H,1-5,9-10H2,(H2,17,18,20)

InChI Key

HRQULPGSXNQPHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.